molecular formula C14H19N3O B11446716 N-[1-(1H-benzimidazol-2-yl)pentyl]acetamide

N-[1-(1H-benzimidazol-2-yl)pentyl]acetamide

Cat. No.: B11446716
M. Wt: 245.32 g/mol
InChI Key: VLULDFKKUDHYHH-UHFFFAOYSA-N
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Description

N-[1-(1H-Benzimidazol-2-yl)pentyl]acetamide is a benzimidazole-based compound with the molecular formula C₁₄H₁₈N₂O and a molecular weight of 246.30 g/mol . Its structure comprises a benzimidazole ring (a bicyclic system with fused benzene and imidazole rings) linked to a pentyl chain and an acetamide group. This compound is synthesized via multi-step reactions, often involving Lewis acid catalysts and controlled conditions to optimize yield and purity .

Benzimidazole derivatives are renowned for their broad biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)pentyl]acetamide

InChI

InChI=1S/C14H19N3O/c1-3-4-7-13(15-10(2)18)14-16-11-8-5-6-9-12(11)17-14/h5-6,8-9,13H,3-4,7H2,1-2H3,(H,15,18)(H,16,17)

InChI Key

VLULDFKKUDHYHH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=NC2=CC=CC=C2N1)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-Benzoimidazol-2-yl)-pentyl]-acetamide typically involves the condensation of ortho-phenylenediamine with a suitable aldehyde or ketone, followed by further functionalization to introduce the pentyl chain and acetamide group. One common method involves the reaction of ortho-phenylenediamine with pentyl aldehyde in the presence of an acid catalyst to form the benzimidazole core. This is followed by acetylation using acetic anhydride to introduce the acetamide group .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-Benzoimidazol-2-yl)-pentyl]-acetamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole core can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the acetamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

N-[1-(1H-Benzoimidazol-2-yl)-pentyl]-acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1H-Benzoimidazol-2-yl)-pentyl]-acetamide involves its interaction with specific molecular targets. The benzimidazole core can bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological processes in pathogens or cancer cells. The acetamide group may enhance the compound’s ability to penetrate cell membranes and reach its targets .

Comparison with Similar Compounds

Benzimidazole derivatives are a prolific class in medicinal chemistry. Below is a detailed comparison of N-[1-(1H-Benzimidazol-2-yl)pentyl]acetamide with structurally related compounds, focusing on structural features , biological activities , and applications .

Structural Comparison
Compound Name Molecular Formula Key Structural Features
This compound C₁₄H₁₈N₂O Benzimidazole core + pentyl linker + acetamide group
N-[3-(1H-Benzimidazol-2-yl)propyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide C₁₉H₂₀N₄O₂ Benzimidazole + propyl linker + phthalazinone-acetamide hybrid
2-(1H-Benzimidazol-1-yl)-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide C₂₂H₂₇N₃O₂ Benzimidazole + branched methoxypropan-2-yl group + aryl substituents
N-[2-(1H-Benzimidazol-2-yl)ethyl]-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide C₁₈H₂₁N₅O Benzimidazole + ethyl linker + pyrrole-acetamide hybrid

Key Observations :

  • Acetamide substituents are common, but hybrid systems (e.g., phthalazinone in or pyrrole in ) introduce additional hydrogen-bonding or π-π stacking interactions.

Key Observations :

  • The anti-inflammatory activity of the target compound contrasts with the antimicrobial focus of thioacetamide derivatives (e.g., ).
  • Phthalazinone hybrids (e.g., ) exhibit enhanced anticancer potency due to dual targeting of DNA and protein kinases.

Key Observations :

  • The target compound’s simpler synthesis (e.g., microwave-assisted acetylation ) offers scalability advantages over multi-step hybrids.
  • Bulkier substituents (e.g., phthalazinone in ) reduce solubility but enhance target specificity.

Biological Activity

N-[1-(1H-benzimidazol-2-yl)pentyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a benzimidazole core linked to a pentyl chain and an acetamide group. The molecular formula is C19H22N3OC_{19}H_{22}N_{3}O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The structural attributes contribute to its diverse biological activities.

1. Anticancer Properties

Benzimidazole derivatives, including this compound, have shown promising anticancer activity. Research indicates that these compounds can inhibit DNA topoisomerases, enzymes critical for DNA replication and transcription. A study evaluated several benzimidazole derivatives for their cytotoxic effects against various cancer cell lines, including HeLa (cervical adenocarcinoma), MCF7 (breast adenocarcinoma), and A431 (skin epidermoid carcinoma) cells. The results demonstrated significant cytotoxicity linked to the inhibition of topoisomerase activity .

2. Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Compounds with a benzimidazole structure are known to exhibit antibacterial, antifungal, and antiparasitic activities. For instance, studies have shown that certain benzimidazole derivatives can effectively combat infections caused by Helicobacter pylori and other pathogens .

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • GABA Receptors : Similar to other benzodiazepines, this compound may enhance GABAergic transmission by binding to GABA-A receptors, resulting in sedative and anxiolytic effects.
  • DNA Topoisomerases : Inhibition of these enzymes disrupts DNA replication, leading to cell cycle arrest and apoptosis in cancer cells .
  • Microtubule Interference : Some benzimidazole derivatives inhibit microtubule polymerization, which can contribute to their cytotoxic effects.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerCytotoxic effects on cancer cell lines through topoisomerase inhibition
AntimicrobialEffective against Helicobacter pylori and other pathogens
Sedative EffectsPotential enhancement of GABAergic transmission

Case Study 1: Antitumor Activity

In a study evaluating the efficacy of various benzimidazole derivatives against cancer cell lines, this compound was found to significantly reduce cell viability in HeLa cells compared to control groups. The mechanism was attributed to the inhibition of type I DNA topoisomerase activity.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial potential of this compound against Helicobacter pylori. The compound exhibited a minimum inhibitory concentration (MIC) that was lower than that of standard antibiotics used in treatment.

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